





Compound of Interest

Compound Name: Estradiol

Cat. No.: B1174388

For researchers, scientists, and drug development professionals, the accurate detection of the estradiol receptor (ER) is paramount for advancing ou

Estradiol Receptor Signaling Pathways

The **estradiol** receptor exists in two primary forms, $ER\alpha$ and $ER\beta$, which mediate the effects of estrogen through both classical and non-classical sign

Experimental Workflow for Antibody Validation

A rigorous validation workflow is essential to confirm the specificity and functionality of a new estradiol receptor antibody. This process should involve



Specificity Analysis

A critical aspect of antibody validation is determining its specificity for the target protein and assessing any potential cross-reactivity with other structu

Table 1: Specificity Comparison of Estradiol Receptor Antibodies

Antibody	Target
New ER Antibody	ΕRα
Competitor A	ΕRα
Competitor B	ERα/ERβ
Competitor C	ERβ

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Test_Other_Receptors [label="Test against PR, AR, GR\n(WB, ELISA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]
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// Edges
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Test_ER -> ER_Positive;
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ER_Positive -> Not_Specific [label="No"];
Test Other Receptors -> Cross Reactivity Detected;
Cross_Reactivity_Detected -> Specific [label="No"];
Cross_Reactivity_Detected -> Not_Specific [label="Yes"];
Not_Specific -> Re-evaluate;
}
### 4. Experimental Protocols
```

Detailed and standardized protocols are essential for reproducible antibody validation.

Western Blotting

Objective: To determine the antibody's ability to detect the estradiol receptor at the correct molecular weigl

Protocol:

- Protein Extraction: Prepare whole-cell lysates from ER-positive (e.g., MCF-7, T-47D) and ER-negative (e.g.,
- Gel Electrophoresis: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
- Protein Transfer: Transfer separated proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered 9
- Primary Antibody Incubation: Incubate the membrane with the new estradiol receptor antibody (e.g., at a 1:16
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody 1
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system

Immunohistochemistry (IHC) / Immunocytochemistry (ICC)





Objective: To evaluate the antibody's performance in detecting the **estradiol** receptor in its native conformat:

Protocol:

- Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections from ER-positive tissues (€
- Deparaffinization and Rehydration: Dewax FFPE sections in xylene and rehydrate through a graded series of et
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with
- Primary Antibody Incubation: Incubate with the new estradiol receptor antibody (e.g., at a 1:200 dilution) (
- Detection System: Use a polymer-based detection system with a chromogen such as DAB to visualize the antibod
- Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium. Staining should

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the binding affinity and specificity of the antibody for the estradiol receptor in a p

Protocol:

- Coating: Coat a 96-well plate with recombinant human estradiol receptor protein overnight at 4°C.
- Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.
- Primary Antibody Incubation: Add serial dilutions of the new estradiol receptor antibody and incubate for 2
- Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
- Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temp
- Detection: Add a TMB substrate and stop the reaction with sulfuric acid.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Immunoprecipitation (IP)

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Objective: To confirm that the antibody can bind to and precipitate the native **estradiol** receptor from a comp

Protocol:

- Cell Lysis: Lyse ER-positive cells in a non-denaturing lysis buffer.
- Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
- Antibody Incubation: Incubate the pre-cleared lysate with the new estradiol receptor antibody for 2 hours at
- Immunocomplex Capture: Add protein A/G agarose beads to capture the antibody-antigen complex and incubate for
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the captured proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample k
- Analysis: Analyze the eluted proteins by Western blotting using a different estradiol receptor antibody to a

Performance Summary

The performance of the new estradiol receptor antibody is benchmarked against leading commercial alternatives

Table 2: Performance Comparison of Estradiol Receptor Antibodies

Application	
Western Blot	
IHC/ICC	
ELISA	
IP	

Conclusion

The comprehensive validation data presented in this guide demonstrates that the new estradiol receptor antiboo

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